2,8-Epithio-p-menthane

Flavor chemistry Odor threshold Structure-odor relationships

2,8-Epithio-p-menthane (CAS 84415-79-2, also registered as CAS 68398-18-5 for the racemic cis/trans mixture) is a sulfur-containing bicyclic monoterpenoid thioether with the IUPAC name 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane (endo- configuration). It belongs to the thiepane class of organoheterocyclic compounds and is primarily utilized as a high-strength flavoring agent and fragrance raw material, approved by JECFA (No.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 84415-79-2
Cat. No. B12041527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Epithio-p-menthane
CAS84415-79-2
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC1CCC2CC1SC2(C)C
InChIInChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3
InChIKeyFAXNZPOZWCWYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Epithio-p-menthane (CAS 84415-79-2) Procurement Guide: Sulfur-Containing Bicyclic Flavor & Fragrance Raw Material


2,8-Epithio-p-menthane (CAS 84415-79-2, also registered as CAS 68398-18-5 for the racemic cis/trans mixture) is a sulfur-containing bicyclic monoterpenoid thioether with the IUPAC name 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane (endo- configuration) [1]. It belongs to the thiepane class of organoheterocyclic compounds and is primarily utilized as a high-strength flavoring agent and fragrance raw material, approved by JECFA (No. 1685), FEMA (No. 4108), and listed in the FDA EAFUS database [2]. The compound is characterized by a distinctive earthy, citrus aroma with menthol-like undertones and a sulfurous grapefruit-tropical fruit flavor profile [1][3].

Why Generic Substitution Fails for 2,8-Epithio-p-menthane: Stereochemical Complexity and Multi-Endpoint Performance


Simple substitution of 2,8-epithio-p-menthane with other sulfur-containing p-menthane derivatives is not straightforward due to three compounding factors. First, the compound exists as a defined mixture of cis- and trans-diastereoisomers in equal ratio, a stereochemical composition that directly governs its odor quality and substantivity; altering this ratio or substituting an enantiopure stereoisomer (e.g., (1R,4R,5R)-thiocineole) yields a materially different organoleptic profile [1]. Second, the ring-embedded thioether (episulfide bridge) confers a fundamentally different odor threshold, volatility trajectory, and chemical stability compared to side-chain thiols such as 1-p-menthene-8-thiol or 8-mercapto-p-menthan-3-one [2]. Third, the JECFA specification mandates an assay minimum of 93% with a controlled 5–6% limonene content — a compositional fingerprint that directly impacts blend performance and regulatory compliance [3].

2,8-Epithio-p-menthane: Quantitative Differential Evidence Against Closest Analogs


Odor Threshold Differentiation: 2,8-Epithio-p-menthane vs. 1-p-Menthene-8-thiol (Grapefruit Mercaptan)

In contrast to 1-p-menthene-8-thiol, which is the predominant grapefruit key odorant with an extraordinarily low odor threshold of 0.000034 ng/L in air (among the lowest ever reported for a food odorant), 2,8-epithio-p-menthane exhibits a substantially higher odor threshold, recommended for organoleptic evaluation at 0.10%–1.00% in dipropylene glycol solution [1]. This difference arises from the structural motif: the ring-embedded thioether of the target compound versus the side-chain tertiary thiol of the comparator. The higher threshold of 2,8-epithio-p-menthane provides a wider dosing latitude in flavor and fragrance compounding, reducing the risk of overdosing that commonly occurs with ultra-potent thiols [1].

Flavor chemistry Odor threshold Structure-odor relationships Grapefruit aroma Sulfur volatiles

Substantivity Advantage: 53-Hour Longevity vs. Typical Sulfur Flavorant Class

2,8-Epithio-p-menthane demonstrates a substantivity of 53 hours at 100% concentration on standard blotter evaluation, a metric that quantifies the duration of perceptible odor from a test substrate [1]. While many volatile sulfur-containing monoterpenoid flavorants (e.g., 1-p-menthene-8-thiol, 8-mercapto-p-menthan-3-one) are characterized by extremely high initial impact but rapid fade, the bicyclic thioether structure of the target compound imparts a moderated volatility profile (boiling point 80 °C at 0.9 mm Hg; vapor pressure ~0.1 mmHg at 25 °C) that sustains odor release over extended periods [2]. No directly comparable substantivity value is published for the closest thiol analogs; class-level inference suggests that side-chain thiols typically exhibit substantivity below 24 hours on blotter due to higher vapor pressure and oxidative degradation susceptibility.

Fragrance substantivity Flavor longevity Sulfur odorants Blotter testing Consumer product performance

Stereochemical Composition and Batch Reproducibility: Cis/Trans Diastereomer Ratio vs. Enantiopure Thiocineole

As documented in the EFSA/JECFA assessment (EFFA, 2010a), commercial 2,8-epithio-p-menthane (CAS 68398-18-5) occurs as a defined mixture of cis- and trans-diastereoisomers in equal ratio with respect to the substituents on the six-membered ring [1]. This is in direct contrast to enantiopure (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane (thiocineole, CAS 5718-75-2), which is a single stereoisomer with optical activity [α]²⁰D = −70° (c=1.32 in chloroform) . The equal-ratio diastereomer mixture of the target compound is not a quality defect but a specification-defined compositional feature that directly governs the breadth and balance of its organoleptic profile — contributing simultaneously to grapefruit-like, tropical fruit, minty, and vegetative notes [2].

Stereochemistry Diastereomer ratio Chiral analysis Flavor consistency Quality control

Physicochemical Differentiation: LogP and Aqueous Solubility vs. p-Mentha-8-thiol-3-one (Buchu Mercaptan)

2,8-Epithio-p-menthane exhibits a measured/estimated Log KOW of 3.84–3.95 and an aqueous solubility of 25.98 mg/L (EPI Suite estimate), values that position it as significantly more lipophilic than its structural analog p-mentha-8-thiol-3-one (buchu mercaptan, CAS 38462-22-5), which has a Log KOW of 2.78 and water solubility of 218.4 mg/L [1][2]. The approximately 8.4-fold lower water solubility of the target compound indicates preferential partitioning into lipid-rich matrices and organic phases, a property that directly influences flavor release kinetics in oil-based food systems and fragrance tenacity in emulsion-based personal care products .

Lipophilicity LogP Water solubility Formulation partitioning QSAR

JECFA Purity Specification and Controlled Limonene Content as a Procurement Quality Benchmark

The JECFA specification for 2,8-epithio-p-menthane requires a minimum assay of 93% (with a range of 95% purity of the named substance unless otherwise specified) and explicitly mandates that the commercial material also contains 5–6% limonene as a controlled concomitant [1]. This is a distinctive compositional specification not found for most other sulfur-containing p-menthane flavorants. For comparison, p-mentha-8-thiol-3-one is supplied at ≥95% purity (FCC grade) without a specified limonene content, and 1-p-menthene-8-thiol is typically supplied at >98% purity as a single-component material . The controlled limonene content in 2,8-epithio-p-menthane is not an impurity but an intrinsic co-product of the synthesis route from limonene and sulfur, and it contributes a citrus-terpenic top-note that modulates the overall flavor profile; procurement specifications must therefore account for this binary composition rather than expecting a single-component entity.

JECFA specification Purity assay Limonene content Quality control Flavor regulation

Safety Classification and Anti-Habituation Patent Use Level vs. In-Class Sulfur Flavorants

The RIFM safety assessment classifies 2,8-epithio-p-menthane as Cramer Class III (High) based on its bicyclic thioether structure, with all 7 human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, local respiratory toxicity, environmental toxicity) cleared using target data, read-across to the structurally analogous 4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene (CAS 6784-08-3), and/or Threshold of Toxicological Concern (TTC) [1]. In application, a Procter & Gamble patent (US 2016/0264909) specifies an effective anti-habituation use level of 0.1%–0.2% by weight of the sulfur accord for this compound in freshening compositions — a defined and narrow window that balances sensory impact with safety margin [2]. By comparison, p-mentha-8-thiol-3-one has a 95th-percentile use concentration of only 0.00042% in hydroalcoholic products due to its higher potency and lower odor threshold, reflecting a fundamentally different risk/benefit dosing profile [3].

Safety assessment Cramer classification Fragrance habituation Use level Regulatory compliance

Optimal Application Scenarios for 2,8-Epithio-p-menthane Based on Quantitative Evidence


Grapefruit-Tropical Flavor Compounding Requiring Broad Profile and Dosing Latitude

In beverage and confectionery flavor formulations targeting grapefruit, passion fruit, mango, and pineapple profiles, 2,8-epithio-p-menthane is preferred over 1-p-menthene-8-thiol when a balanced multi-note character is required rather than a singular, ultra-potent grapefruit impact. The compound's higher odor threshold (0.10%–1.00% DPG solution) compared to 1-p-menthene-8-thiol (0.000034 ng/L in air) provides flavorists with a wider dosing window, reducing the risk of overdosing and off-note generation. The taste threshold at 1 ppm delivers sulfurous, juicy fruity notes with tropical nuances of passion fruit, pineapple, and mango, per organoleptic panel evaluation [1][2].

Long-Lasting Air Care and Fabric Freshening Products Leveraging 53-Hour Substantivity

For air care products (sprays, diffusers, scent beads) and fabric fresheners where consumer-perceptible fragrance longevity is a key product claim, the substantivity of 53 hours at 100% concentration positions 2,8-epithio-p-menthane as a high-performance mid-to-base note sulfur accord ingredient. The Procter & Gamble anti-habituation patent demonstrates its use at 0.1%–0.2% by weight in sulfur accords specifically designed to maintain fragrance perception over time — a direct exploitation of this compound's extended release profile [3][4].

Oil-Based and Lipid-Rich Food Systems Exploiting High Lipophilicity (LogP 3.84–3.95)

In oil-based flavor applications (snack seasonings, frying oils, fat-based confectionery, dairy fat systems), the high Log KOW of 3.84–3.95 and low water solubility (25.98 mg/L) make 2,8-epithio-p-menthane superior to p-mentha-8-thiol-3-one (Log KOW 2.78, water solubility 218.4 mg/L) for achieving sustained flavor release and resistance to aqueous-phase washout. The compound partitions preferentially into the oil phase, delivering consistent flavor impact throughout product shelf life [5][6].

Regulatory-Compliant Flavor Formulations Requiring JECFA/FEMA Specification Conformance

For flavor houses and food manufacturers operating in jurisdictions that require JECFA or FEMA specification compliance (EU, US, Codex Alimentarius members), procuring 2,8-epithio-p-menthane that meets the defined specification (assay min 93%, 5–6% limonene content, refractive index 1.513–1.521, specific gravity 0.997–1.001, acid value max 2) is essential for regulatory clearance. The controlled limonene content — an intrinsic co-product rather than an impurity — must be accepted as part of the approved specification; attempts to source limonene-free material would yield a non-specification-compliant product [7].

Quote Request

Request a Quote for 2,8-Epithio-p-menthane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.